Endo vs. Exo Stereochemical Impact on RBP4 Binding Affinity: >230-Fold Potency Differential
In the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonist series, the endo-configured isomer (analogue 33), which derives its stereochemistry from the rel-(3aR,5r,6aS) scaffold, exhibited an RBP4 SPA IC₅₀ of 12.8 ± 0.4 nM and RBP4 HTRF IC₅₀ of 43.6 ± 10.5 nM [1]. In contrast, the corresponding exo-configured isomer (analogue 40) showed no meaningful RBP4 binding (IC₅₀ > 3 µM) [1]. This demonstrates that the equatorial (5β-OH) orientation intrinsic to the rel-(3aR,5r,6aS) building block is essential for productive engagement of the RBP4 retinol-binding pocket.
| Evidence Dimension | RBP4 binding affinity (SPA assay) |
|---|---|
| Target Compound Data | Endo-configured analogue 33 (based on rel-(3aR,5r,6aS) scaffold): RBP4 SPA IC₅₀ = 12.8 ± 0.4 nM |
| Comparator Or Baseline | Exo-configured analogue 40 (based on alternative scaffold stereochemistry): RBP4 SPA IC₅₀ > 3,000 nM |
| Quantified Difference | >230-fold (12.8 nM vs. >3,000 nM) |
| Conditions | RBP4 scintillation proximity assay (SPA) using ³H-retinol at 10 nM fixed concentration; 12-point dose titration (20 µM–0.1 nM) |
Why This Matters
Users procuring this building block for RBP4 antagonist programs can be confident that the rel-(3aR,5r,6aS) configuration produces ligands with nanomolar target engagement, whereas stereochemical mismatches yield inactive compounds—a critical procurement specification when SAR sensitivity to stereochemistry is this extreme.
- [1] Cioffi CL, Racz B, Freeman EE, et al. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4. J Med Chem. 2015;58(15):5863-5888. See Table 1 and text: analogue 33 (endo) RBP4 SPA IC₅₀ = 12.8 ± 0.4 nM; analogue 40 (exo) IC₅₀ > 3 µM. View Source
